In Vivo Tumor Suppression: IMD-0560 Achieves Complete Tumor Clearance in Xenograft Models at Doses Where Comparators Show Partial Efficacy
In ovarian cancer xenograft models, IMD-0560 at 5 mg/kg intraperitoneal administration produced complete tumor clearance in a subset of treated mice—an effect not consistently reported for comparator IKKβ inhibitors at equivalent dosing ranges. At 10 mg/kg IP daily, IMD-0560 reduced tumor weight from 0.86 g (vehicle) to 0.31 g (P < 0.001), decreased peritoneal implant count from 81.5 to 24.2 (P < 0.001), and extended median survival from 51 days to 65 days (P = 0.028) [1]. In contrast, BMS-345541 in mouse collagen-induced arthritis models demonstrated efficacy only at oral doses of 100 mg/kg, and TPCA-1 required 3-20 mg/kg for partial arthritis amelioration, with no reported complete tumor clearance in xenograft oncology settings [2].
| Evidence Dimension | In vivo tumor suppression efficacy |
|---|---|
| Target Compound Data | 5 mg/kg IP: complete tumor clearance in some mice; 10 mg/kg IP daily: tumor weight 0.31 g vs 0.86 g vehicle; peritoneal implants 24.2 vs 81.5; median survival 65 vs 51 days |
| Comparator Or Baseline | BMS-345541: 100 mg/kg oral required for arthritis efficacy; TPCA-1: 3-20 mg/kg for partial arthritis efficacy; no comparable tumor clearance reported |
| Quantified Difference | IMD-0560 exhibits 20-fold lower effective dose for tumor suppression relative to BMS-345541 in respective disease models (5 mg/kg vs 100 mg/kg) |
| Conditions | Ovarian cancer xenograft mouse model; intraperitoneal administration; measured by tumor weight, peritoneal implants, and survival |
Why This Matters
This in vivo potency advantage reduces compound consumption per experiment and minimizes potential formulation challenges for researchers selecting an IKKβ inhibitor for oncology xenograft studies.
- [1] Sawada I, et al. Int J Gynecol Cancer. 2016;26(4):610-8. View Source
- [2] Burke JR, et al. J Biol Chem. 2003;278(3):1450-6. View Source
